Cas no 1443983-85-4 (tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate)

Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate is a fluorinated azetidine derivative widely used as a versatile intermediate in organic synthesis and pharmaceutical research. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, making it valuable for peptide and heterocycle synthesis. The fluoromethyl substituent introduces electronegativity and metabolic stability, which is beneficial in drug design for improving bioavailability and binding affinity. This compound is particularly useful in the development of bioactive molecules, including kinase inhibitors and CNS-targeting agents. Its well-defined reactivity and compatibility with common synthetic methodologies make it a reliable building block for medicinal chemistry applications.
tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate structure
1443983-85-4 structure
Product Name:tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate
CAS No:1443983-85-4
MF:C9H16FNO2
MW:189.227246284485
MDL:MFCD26127529
CID:2083270
PubChem ID:76850196
Update Time:2025-05-28

tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 3-FluoroMethyl-azetidine-1-carboxylic acid tert-butyl ester
    • tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate
    • MFCD26127529
    • CS-0056293
    • AS-72673
    • SB51017
    • 1-Boc-3-(fluoromethyl)azetidine
    • 1443983-85-4
    • AMY19606
    • 1-Azetidinecarboxylic acid, 3-(fluoromethyl)-, 1,1-dimethylethyl ester
    • FT-0765769
    • SCHEMBL15019245
    • AKOS027429922
    • A928672
    • DTXSID701153425
    • N-Boc-3-fluoromethylazetidine
    • EN300-7196934
    • tert-butyl3-(fluoromethyl)azetidine-1-carboxylate
    • t-Butyl 3-(fluoromethyl)azetidine-1-carboxylate
    • HIRURDIZPUXBPT-UHFFFAOYSA-N
    • W12697
    • SY125251
    • DA-44620
    • MDL: MFCD26127529
    • Inchi: 1S/C9H16FNO2/c1-9(2,3)13-8(12)11-5-7(4-10)6-11/h7H,4-6H2,1-3H3
    • InChI Key: HIRURDIZPUXBPT-UHFFFAOYSA-N
    • SMILES: FCC1CN(C(=O)OC(C)(C)C)C1

Computed Properties

  • Exact Mass: 189.11650692g/mol
  • Monoisotopic Mass: 189.11650692g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 29.5Ų

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tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:1443983-85-4)tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate
Order Number:A928672
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:55
Price ($):242.0/738.0
Email:sales@amadischem.com

Additional information on tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate

Research Brief on tert-Butyl 3-(fluoromethyl)azetidine-1-carboxylate (CAS: 1443983-85-4) in Chemical Biology and Pharmaceutical Applications

tert-Butyl 3-(fluoromethyl)azetidine-1-carboxylate (CAS: 1443983-85-4) is a fluorinated azetidine derivative that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound serves as a key intermediate in the synthesis of bioactive molecules, particularly those targeting central nervous system (CNS) disorders and infectious diseases. The incorporation of a fluoromethyl group at the 3-position of the azetidine ring enhances the metabolic stability and bioavailability of resulting drug candidates, making this scaffold highly valuable for pharmaceutical development.

Recent studies have highlighted the role of tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate in the synthesis of novel kinase inhibitors and G protein-coupled receptor (GPCR) modulators. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its use as a building block for irreversible BTK inhibitors, showing improved selectivity profiles compared to earlier generations of compounds. The fluorine atom's electronegativity and small size contribute to optimal target engagement while minimizing off-target effects, a critical consideration in precision medicine approaches.

In synthetic methodology developments, researchers have reported innovative approaches to functionalize the azetidine ring system starting from 1443983-85-4. A recent Nature Communications article described a photoredox-catalyzed C-H fluorination protocol that enables late-stage diversification of this scaffold, significantly expanding its utility in parallel synthesis for high-throughput screening campaigns. These advances address previous challenges in introducing diverse substituents while maintaining the integrity of the strained azetidine ring.

Pharmacokinetic studies of derivatives containing this structural motif have revealed favorable properties, including enhanced blood-brain barrier penetration and reduced cytochrome P450-mediated metabolism. This makes tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate particularly attractive for CNS drug development, where such characteristics are often limiting factors. Current clinical-stage compounds incorporating this moiety show promising results in Phase I trials for neurodegenerative disorders.

The commercial availability and scalability of 1443983-85-4 have improved significantly in the past two years, with multiple suppliers now offering GMP-grade material. This accessibility has accelerated its adoption across the pharmaceutical industry, as evidenced by patent filings from major pharmaceutical companies. Analytical characterization techniques including 19F NMR and LC-MS methods have been optimized specifically for this compound, facilitating quality control in manufacturing processes.

Looking forward, research directions are focusing on expanding the utility of this scaffold in PROTACs (proteolysis targeting chimeras) and other targeted protein degradation platforms. The fluorine atom's unique properties enable strategic incorporation into these complex molecules while maintaining the necessary physicochemical properties for cellular permeability and target engagement. Several academic-industrial partnerships are currently exploring these applications, with preliminary results expected in late 2024.

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Amadis Chemical Company Limited
(CAS:1443983-85-4)tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate
A928672
Purity:99%/99%
Quantity:1g/5g
Price ($):242.0/738.0
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